Thymeleatoxin

PKC isoform selectivity ACTH secretion pituitary cell signaling

Thymeleatoxin (TMX) is a selective activator of conventional PKC isoforms (cPKCα, β1, β2, γ) with minimal activation of novel PKCs (δ, ε, η). This unique selectivity enables precise dissection of cPKC-mediated pathways without confounding nPKC signaling. Used in studies of cell scattering, E-cadherin regulation, and ischemic preconditioning. For R&D only; not for human use.

Molecular Formula C36H36O10
Molecular Weight 628.7 g/mol
Cat. No. B10785492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymeleatoxin
Molecular FormulaC36H36O10
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESCC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8
InChIInChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26-,28-,29+,30-,31-,32+,33-,34+,35-,36-/m1/s1
InChIKeyOTTFLYUONKAFGT-KSFWXGPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymeleatoxin for Research: cPKC-Selective Activator for Isoform-Specific Signaling Studies


Thymeleatoxin (TMX) is a daphnane-type diterpene ester derivative of mezerein with the molecular formula C36H36O10 and a molecular weight of 628.7 g/mol . It functions as a selective activator of calcium-dependent, conventional protein kinase C (cPKC) isoforms — specifically PKCα, β1, β2, and γ — while exhibiting minimal to no activation of calcium-independent novel PKC (nPKC) isoforms such as PKCδ, ε, and η [1]. This compound is structurally related to the tumor-promoting phorbol ester family but possesses a distinct daphnane core scaffold that contributes to its unique isoform selectivity profile [2].

Why Thymeleatoxin Cannot Be Substituted with Generic Phorbol Esters in PKC Research


Generic phorbol esters such as PMA (TPA) or PDBu activate nearly all phorbol ester-responsive PKC isoforms including both cPKC and nPKC family members [1]. This broad activation profile confounds interpretation of isoform-specific signaling studies and introduces substantial experimental noise when investigating cPKC-mediated pathways. Thymeleatoxin's restricted activation profile — targeting only cPKCα, β1, β2, and γ while sparing nPKCδ, ε, and η — enables researchers to isolate cPKC-dependent biological responses without concurrent nPKC activation [2]. Substituting thymeleatoxin with a broad-spectrum phorbol ester would fundamentally alter the experimental design by introducing nPKC-mediated signaling cascades that are not activated by thymeleatoxin at the same concentration ranges, thereby invalidating isoform-specific conclusions [3].

Thymeleatoxin Product-Specific Quantitative Evidence Guide: Differentiated Performance Data


Thymeleatoxin vs. PMA: 10-Fold Difference in EC50 for ACTH Secretion While Achieving Equivalent Maximal Response

In AtT-20/D16-16 mouse anterior pituitary tumor cells, thymeleatoxin (TMX) exhibited an EC50 of 10 ± 0.5 nM for stimulating adrenocorticotrophin (ACTH) secretion, which is 10-fold higher (less potent) than PMA's EC50 of 1 ± 0.05 nM. However, maximal TMX-stimulated ACTH secretion reached levels equivalent to those achieved with PMA, demonstrating that thymeleatoxin can fully recapitulate cPKC-mediated secretory responses despite requiring higher concentrations [1].

PKC isoform selectivity ACTH secretion pituitary cell signaling

Thymeleatoxin Demonstrates ~20-Fold Lower Binding Affinity for nPKCε/η Compared to cPKCβ1

In competitive [3H]PDBu binding assays using recombinant PKC isozymes expressed in Sf9 insect cells, thymeleatoxin exhibited approximately 20-fold lower potency for binding to the calcium-independent nPKC isoforms ε and η compared to the calcium-dependent cPKC isoform β1. This differential binding affinity was the most pronounced among all tested PKC activators, establishing thymeleatoxin as the most cPKC-selective compound in the panel [1].

PKC binding affinity isoform selectivity radioligand competition

Thymeleatoxin Shows 56-Fold Reduced Affinity for β2-Chimaerin Compared to PKCα, Demonstrating Receptor Discrimination

In comparative structure-activity studies, thymeleatoxin displayed 56-fold lower binding affinity for β2-chimaerin compared to PKCα, whereas the diacylglycerol analog 1-oleoyl-2-acetylglycerol bound with similar potency to both receptors. This differential recognition highlights thymeleatoxin's ability to discriminate between phorbol ester-responsive proteins beyond the PKC family, a property not shared by all phorbol ester analogs [1].

β2-chimaerin phorbol ester receptor non-kinase receptor

Thymeleatoxin Lacks Protective Effect in Cardiomyocytes Unlike PMA and Ingenol, Demonstrating Functional Isoform Selectivity

In a study of preconditioning effects in isolated rabbit cardiomyocytes, direct PKC activation with PMA (non-selective phorbol ester) and ingenol (an ε, δ-PKC isozyme selective activator) conferred cellular protection. In contrast, thymeleatoxin, which selectively activates α, β, γ-PKC isozymes, failed to provide protection. This functional outcome directly correlates thymeleatoxin's cPKC selectivity with the absence of a specific biological response that requires nPKC activation [1].

cardiomyocyte protection ischemic preconditioning PKC isoform function

Thymeleatoxin and PDBu Produce Equivalent Induction of Multiple Drug Resistance in Colon Cancer Cells

In the metastatic human colon cancer cell line KM12L4a, thymeleatoxin (Tx) was found to be just as effective as phorbol dibutyrate (a potent activator of all phorbol ester-responsive PKC isozymes) in inducing multiple drug resistance. This equivalent efficacy, despite thymeleatoxin's selective activation of only cPKCα, β1, β2, and γ, provides evidence that cPKCα activation alone is sufficient to induce this resistance phenotype [1].

drug resistance colon cancer PKCα activation

Thymeleatoxin EC50 of 6.4 nM for Up-Regulating Cell Surface Insulin Receptor via cPKCα

In cultured bovine adrenal chromaffin cells, thymeleatoxin (TMX) increased 125I-insulin binding by 88% with an EC50 of 6.4 nM, an effect comparable to TPA (30 nM) which increased binding by 97%. Western blot analysis further revealed that TMX increased insulin receptor precursor levels by ~52% and insulin receptor β-subunit by ~59% at 24 hours. These effects were entirely prevented by Gö6976, a selective cPKC inhibitor, confirming that the response is mediated specifically through cPKCα activation [1].

insulin receptor regulation cPKCα chromaffin cells

Thymeleatoxin Application Scenarios: Validated Use Cases for cPKC-Selective Research


Dissecting cPKCα vs. nPKCε Signaling in Epithelial-Mesenchymal Transition Studies

Researchers investigating cell scattering and E-cadherin regulation in HT-29 intestinal cells can employ thymeleatoxin at 200 nM to selectively activate cPKCα while confirming no activation of nPKCε via Western blot and translocation assays. As demonstrated by Llosas et al., thymeleatoxin induces scattering, loss of homotypic contacts, and E-cadherin dissociation from the cytoskeleton to a degree similar to PMA, but without modifying cellular levels or localization of nPKCε or atypical PKCζ [1]. This enables unambiguous attribution of observed phenotypic changes to cPKCα activity.

Validating nPKC-Dependent Cardioprotection Using Thymeleatoxin as a Negative Control

In ischemic preconditioning studies using isolated rabbit cardiomyocytes, thymeleatoxin serves as a critical negative control to demonstrate that cPKC activation (α, β, γ) is insufficient for conferring cellular protection. While PMA and ingenol provide protection via nPKCδ/ε activation, thymeleatoxin fails to protect, confirming the nPKC-dependence of this cardioprotective mechanism [2]. This application is essential for researchers establishing isoform-specific requirements in cardioprotection signaling pathways.

Investigating cPKCα-Mediated Drug Resistance in Cancer Pharmacology

For studies examining PKC-mediated induction of multiple drug resistance in colon cancer models, thymeleatoxin at concentrations that activate cPKCα (100 nM range) can be used to recapitulate the resistance phenotype without the confounding influence of nPKC activation. As shown by Gravitt et al., thymeleatoxin induces drug resistance in KM12L4a cells with equivalent efficacy to phorbol dibutyrate, while immunoblot analysis confirms that only cPKCα is expressed and activated in these cells [3]. This allows researchers to specifically target cPKCα-mediated resistance mechanisms for therapeutic intervention studies.

Mapping cPKCα-Dependent Insulin Receptor Trafficking and Expression

Researchers studying insulin receptor regulation can use thymeleatoxin (EC50 = 6.4 nM) to activate cPKCα and monitor the time-dependent up-regulation of insulin receptor mRNA (~35% increase at 3 hours, ~76% peak at 24 hours) and protein levels (52-59% increase at 24 hours) without activating nPKCε [4]. The cPKC-specific inhibitor Gö6976 can be used in parallel to confirm that observed effects are mediated through cPKCα, enabling precise dissection of PKC isoform-specific contributions to insulin receptor biology.

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